3-hydroxy-S-(thiophen-2-yl)propane-1-sulfonamido
Overview
Description
3-hydroxy-S-(thiophen-2-yl)propane-1-sulfonamido is a compound with the molecular formula C7H11NO3S2 It contains a hydroxyl group, a sulfonamide group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-S-(thiophen-2-yl)propane-1-sulfonamido typically involves the reaction of thiophene-2-sulfonyl chloride with 3-hydroxypropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-S-(thiophen-2-yl)propane-1-sulfonamido undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form a sulfonic acid derivative.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-oxo-S-(thiophen-2-yl)propane-1-sulfonamido.
Reduction: Formation of 3-hydroxy-S-(thiophen-2-yl)propane-1-sulfonic acid.
Substitution: Formation of halogenated derivatives of the thiophene ring.
Scientific Research Applications
3-hydroxy-S-(thiophen-2-yl)propane-1-sulfonamido has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-S-(thiophen-2-yl)propane-1-sulfonamido involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. The thiophene ring provides structural stability and can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
3-hydroxypropane-1-sulfonamido: Lacks the thiophene ring, resulting in different chemical properties.
Thiophen-2-ylpropane-1-sulfonamido: Lacks the hydroxyl group, affecting its reactivity and interactions.
3-hydroxy-S-(phenyl)propane-1-sulfonamido: Contains a phenyl ring instead of a thiophene ring, leading to different electronic properties.
Uniqueness
3-hydroxy-S-(thiophen-2-yl)propane-1-sulfonamido is unique due to the presence of both a hydroxyl group and a thiophene ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-hydroxypropyl)thiophene-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S2/c9-5-2-4-8-13(10,11)7-3-1-6-12-7/h1,3,6,8-9H,2,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZAKIBKZYCGMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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